Norcamphor

Catalog No.
S577410
CAS No.
497-38-1
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norcamphor

Camphor’s steric bulk reverses stereochemistry; unbridged ketones form hazardous peroxides. Norcamphor resolves these issues:

  • Unhindered exo-face for endo-selective nucleophilic additions and chiral ligand synthesis.
  • Safe Baeyer-Villiger oxidation without oligomeric peroxides; high atom economy.
  • >20:1 dr in intramolecular Schmidt reactions for complex fused lactams.

For predictable, scalable synthesis, procure exact norcamphor.

CAS Number

497-38-1

Product Name

Norcamphor

IUPAC Name

bicyclo[2.2.1]heptan-2-one

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2

InChI Key

KPMKEVXVVHNIEY-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2=O

Synonyms

2-Norbornanone; (±)-2-Norbornanone; (±)-Norcamphor; 2,5-Methanocyclohexanone; 2-Oxonorbornane; NSC 66537; NSC 92359; Racemic Norcamphor; dl-Norcamphor

Canonical SMILES

C1CC2CC1CC2=O

The exact mass of the compound Norcamphor is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92359. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 10 g, 25 g

Norcamphor (bicyclo[2.2.1]heptan-2-one) is a foundational bridged bicyclic ketone utilized extensively as a rigid structural scaffold in organic synthesis, pharmaceutical development, and advanced materials manufacturing. Characterized by its unhindered bicyclic framework, it serves as a critical precursor for producing stereospecific norbornyl derivatives, chiral ligands, and complex fused lactams. Unlike its highly methylated analog, camphor, norcamphor offers unobstructed access to its carbonyl face, making it an indispensable building block for procurement teams sourcing predictable, high-yielding intermediates for nucleophilic additions, Baeyer-Villiger oxidations, and stereoselective ring expansions [1].

Research Fit

Chiral building block for asymmetric synthesis
Cytochrome P450 mechanistic probe
Precursor for high-permeability cardo-polymer membranes

Attempting to substitute norcamphor with its closest structural analog, camphor, or with unbridged cyclic ketones like cyclohexanone, fundamentally alters reaction trajectories and product distributions. Camphor possesses bulky methyl groups at the C7 bridgehead, which sterically block the exo face of the molecule, completely reversing the stereochemical outcome of hydride reductions and organometallic additions. Conversely, substituting with unbridged cyclohexanone introduces conformational flexibility that degrades diastereofacial selectivity and promotes the formation of hazardous oligomeric peroxides during oxidative ring expansions. Procurement of exact norcamphor is therefore mandatory when synthetic pathways demand strict exo-face accessibility and rigid conformational control without the steric penalties of methylated analogs [1].

Substitution Risk

1 Camphor replacement may mask P450 uncoupling mechanisms; NADH coupling differs substantially.
2 Hydroxylation regiochemistry shifts enantiomer-dependently, altering probe fidelity.
3 Hydroperoxide reactivity and selectivity do not transfer from camphor to norcamphor-based oxidants.

Stereochemical Reversal in Hydride Reductions

The presence or absence of bridgehead methyl groups dictates the facial selectivity of nucleophilic attack on bicyclic ketones. When subjected to sodium borohydride reduction, norcamphor permits unobstructed hydride delivery from the less hindered exo face, yielding predominantly the endo-alcohol (endo-norborneol) with an endo:exo ratio of approximately 89:11. In direct contrast, camphor's C7 methyl groups sterically shield the exo face, forcing hydride attack from the endo face and exclusively yielding the exo-alcohol (isoborneol) [1].

Evidence DimensionDiastereomeric product ratio in NaBH4 reduction
Target Compound DataNorcamphor yields 89:11 endo:exo alcohol ratio (exo-face attack)
Comparator Or BaselineCamphor yields predominantly exo-alcohol (isoborneol) via endo-face attack
Quantified DifferenceComplete reversal of facial selectivity and major diastereomer product
ConditionsNaBH4 reduction in methanol at room temperature

Buyers must procure norcamphor when the synthetic target requires an endo-functionalized bicyclic building block, as camphor cannot be used to access this specific stereocenter configuration.

P450cam Coupling
Reported
12% coupling
Low-coupling baseline for uncoupling research
Camphor shows 100% coupling; NADH monitored spectrophotometrically

Byproduct Suppression in Baeyer-Villiger Oxidations

Norcamphor demonstrates superior process cleanliness during metal-catalyzed Baeyer-Villiger oxidations compared to unbridged cyclic ketones. In reactions catalyzed by gallium triflate with aqueous hydrogen peroxide, norcamphor achieves 98% conversion to its corresponding lactone with high regioselectivity. When cyclohexanone is used under identical conditions, the lack of ring strain and structural rigidity leads to the detection of dimeric, trimeric, and tetrameric peroxide structures, which complicate downstream purification and pose safety hazards [1].

Evidence DimensionConversion efficiency and byproduct profile
Target Compound DataNorcamphor achieves 98% conversion to lactone without significant peroxide oligomerization
Comparator Or BaselineCyclohexanone yields dimeric, trimeric, and tetrameric peroxide byproducts
Quantified DifferenceElimination of hazardous oligomeric peroxides while maintaining >95% conversion
Conditions60 wt% aq. H2O2, Ga(OTf)3 catalyst (10 mol%), toluene, 70 °C

For industrial scale-up of lactones, norcamphor provides a safer, higher-purity reaction profile, reducing the costs associated with removing explosive peroxide oligomers.

Regioselectivity
Reported
(1R): 5-OH 65%, 6-OH 30%, 3-OH 5%
(1S): 5-OH 28%, 6-OH 62%, 3-OH 10%
Enantiomer-dependent multi-site hydroxylation probe
Camphor yields only 5-exo-OH; >92% ee substrates

Diastereofacial Selectivity in Intramolecular Schmidt Reactions

The rigid boat-like conformation of the six-membered ring within the norcamphor system provides exceptional stereocontrol during complex ring expansions. In combined allylic azide rearrangement and intramolecular Schmidt reactions, norcamphor-derived substrates strongly favor exo nucleophilic attack, yielding fused lactams in a >20:1 diastereomeric ratio. Achieving comparable selectivity (>15:1) in unbridged cyclohexanone systems requires the precise, synthetic placement of geminal dimethyl groups to artificially induce steric bias, adding unnecessary steps to the manufacturing process [1].

Evidence DimensionDiastereomeric ratio of fused lactam products
Target Compound DataNorcamphor scaffold yields >20:1 lactam ratio intrinsically
Comparator Or BaselineUnbridged cyclohexanones require custom geminal dimethyl substitution to approach 15:1 ratios
Quantified Difference>33% improvement in stereoselectivity without requiring auxiliary steric directing groups
ConditionsIntramolecular Schmidt reaction of allylic azides with Lewis acid (SnCl4)

Utilizing norcamphor as a starting scaffold eliminates the need for costly, multi-step installations of auxiliary directing groups when synthesizing complex chiral lactams.

Sulfoxidation Reactivity
Reported
Higher reactivity; 95% alcohol recovery
Supports throughput evaluation and reagent recycling
Ti(Oi-Pr)₄ catalyzed; camphor-derived HP as comparator
Epoxidation ee
Reported
Up to 58% ee (chalcones)
51% ee (vitamin K₃ epoxide)
Reported enantioselectivity context for electron-deficient alkenes
First report >50% ee for vitamin K₃ epoxide
Baeyer–Villiger Selectivity
Class-level
Lactone selectivity up to 99%
Conversion 36–37% (8 h)
Supports lactone synthesis and selectivity screening
Cyclopentanone suffers hydrolysis; Sn-MCM-41 gives 22% conv.
Thermal Properties
Reported
mp 88–96 °C
bp 168–172 °C
Lower melting/boiling vs camphor aids melt-processing and distillation
Camphor: mp 175–180 °C, bp 204 °C

Precursor for Endo-Functionalized Bicyclic Ligands

Because norcamphor allows for unhindered exo-face nucleophilic attack, it is the premier starting material for synthesizing endo-functionalized chiral ligands and catalysts. It is specifically procured over camphor when the target ligand architecture requires the functional group to be oriented in the endo position for optimal metal coordination [1].

Industrial Synthesis of Bicyclic Lactones

Norcamphor is highly suited for large-scale Baeyer-Villiger oxidations to produce bicyclic lactones. Its rigid, strained framework prevents the formation of hazardous dimeric and trimeric peroxides that commonly plague the oxidation of unbridged ketones like cyclohexanone, ensuring safer processing and higher atom economy [2].

Scaffold for Complex Alkaloid and Lactam Synthesis

In advanced pharmaceutical manufacturing, norcamphor is utilized as a stereodirecting scaffold in intramolecular Schmidt reactions. Its intrinsic geometric bias forces highly selective ring expansions (>20:1 diastereomeric ratios), making it an ideal procurement choice for synthesizing complex fused lactams without relying on auxiliary steric directing groups [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
P450 uncoupling & regiochemistry studies
Low NADH coupling substrate with enantiomer-specific hydroxylation
Uncoupling endpoint analysis; active-site topology mapping
Asymmetric oxidation research
Reduced steric hydroperoxide reactivity
Reported enantioselectivity in sulfoxidation and epoxidation
Cardo-polymer membrane synthesis
Bicyclic framework for high-free-volume architecture
Gas permeation performance
Chiral pool natural product synthesis
Enantiomerically pure (+)-norcamphor
Stereochemical outcome in sesquiterpene synthesis

Physical Description

White or cream crystals or waxy solid; [Alfa Aesar MSDS]

XLogP3

1

Hydrogen Bond Acceptor Count

1

Exact Mass

110.073164938 g/mol

Monoisotopic Mass

110.073164938 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.09 [mmHg]

Pictograms

Flammable

Flammable

Other CAS

497-38-1

Wikipedia

Norcamphor

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-one: ACTIVE

Explore Compound Types